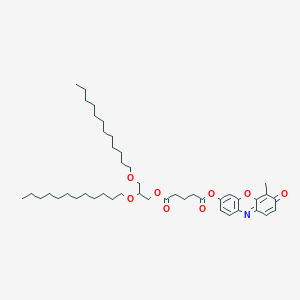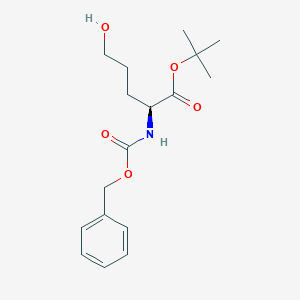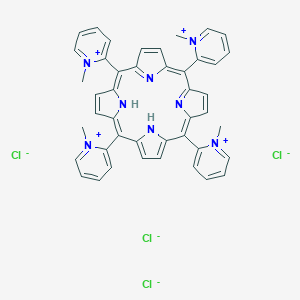
Kumusine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kumusine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the alkaloid family, which is known for its diverse range of biological activities. Kumusine is found in a variety of plant species, including the Corydalis plant.
Wissenschaftliche Forschungsanwendungen
1. Kumusine as a Potential Inhibitor for COVID-19
Kumusine has been identified as a potential inhibitor for SARS-CoV-2 NSP 16, a key target for drug discovery against coronaviruses including COVID-19. Using pharmacophore-based virtual screening, Kumusine, alongside two FDA-approved drugs, was selected for further investigation. Molecular dynamics simulations suggested that Kumusine, due to its hydrophilic and solubility properties, could effectively control COVID-19 disease (Hesari et al., 2021).
2. Application in Art and Technology Intersections
While not directly related to Kumusine, it's important to note the relevance of scientific research in areas like art and technology. The intersection of these fields shows how scientific advancements can inspire and be inspired by artistic expressions, highlighting the broad applicability of scientific research in various domains (Camurri & Volpe, 2016).
3. Ethical Considerations in Scientific Research
Ethical considerations are paramount in any scientific research, including those involving natural compounds like Kumusine. Ensuring the welfare of study subjects and adhering to ethical guidelines is crucial for the credibility and effectiveness of scientific investigations (Sloman et al., 2019).
Eigenschaften
CAS-Nummer |
164672-56-4 |
|---|---|
Produktname |
Kumusine |
Molekularformel |
C11H14ClN5O3 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
2-(6-amino-2-chloropurin-9-yl)-3,5-dimethyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O3/c1-4-6(18)11(2,19)9(20-4)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-19H,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
VGXNTNGMCOCQAZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |
Andere CAS-Nummern |
164672-56-4 |
Synonyme |
Trachycladine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)



![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)






